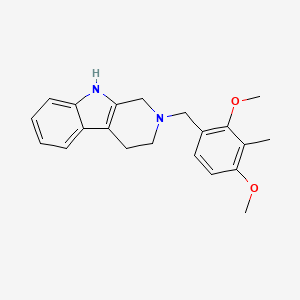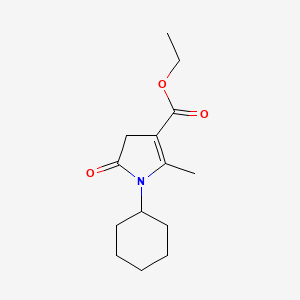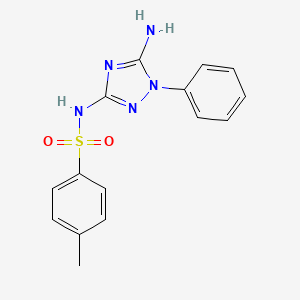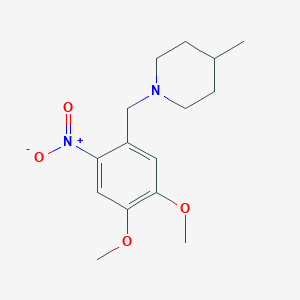
2-(2,4-dimethoxy-3-methylbenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethoxy-3-methylbenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmine, is a naturally occurring beta-carboline alkaloid that is found in various plants, including the Banisteriopsis caapi vine. Harmine has been used traditionally in South American shamanic rituals for its psychoactive properties. In recent years, harmine has gained attention for its potential therapeutic applications in various diseases.
作用機序
Harmine works by inhibiting the activity of various enzymes and receptors in the body. It inhibits the activity of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin and dopamine. This results in an increase in the levels of these neurotransmitters in the brain. Harmine also binds to and activates the sigma-1 receptor, which has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
Harmine has been shown to have various biochemical and physiological effects on the body. It has been shown to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Harmine has been shown to have anti-inflammatory and antioxidant properties as well.
実験室実験の利点と制限
Harmine has several advantages as a research tool. It is relatively easy to synthesize and has low toxicity. It has also been shown to have a wide range of therapeutic applications, making it a versatile research tool. However, 2-(2,4-dimethoxy-3-methylbenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has several limitations as well. It has poor solubility in water, which can make it difficult to administer in lab experiments. It also has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for 2-(2,4-dimethoxy-3-methylbenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline research. One direction is the development of this compound derivatives with improved pharmacokinetic properties. Another direction is the investigation of this compound's potential therapeutic applications in other diseases, such as depression and anxiety. Additionally, the mechanisms underlying this compound's therapeutic effects need to be further elucidated. Overall, this compound has great potential as a therapeutic agent and as a research tool in various fields.
合成法
Harmine can be synthesized from the harmaline alkaloid, which is extracted from the Peganum harmala plant. The synthesis involves a reduction and methylation reaction, which results in the formation of 2-(2,4-dimethoxy-3-methylbenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline. The purity of the synthesized this compound can be increased by chromatography techniques.
科学的研究の応用
Harmine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Harmine has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects by reducing the accumulation of beta-amyloid plaques in Alzheimer's disease and increasing dopamine levels in Parkinson's disease.
特性
IUPAC Name |
2-[(2,4-dimethoxy-3-methylphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14-20(24-2)9-8-15(21(14)25-3)12-23-11-10-17-16-6-4-5-7-18(16)22-19(17)13-23/h4-9,22H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPVLKRCYNABSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CN2CCC3=C(C2)NC4=CC=CC=C34)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202299 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-bromo-2-formylphenoxy)methyl]benzonitrile](/img/structure/B5865837.png)

![N-[4-(cyanomethyl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B5865846.png)
![2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzamide](/img/structure/B5865854.png)

![N-(3,4-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B5865866.png)
![methyl 4-[(4-fluorophenoxy)methyl]benzoate](/img/structure/B5865872.png)
![3-[(cyclopropylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5865880.png)
![2-[(2-chlorobenzoyl)amino]-6-methylbenzoic acid](/img/structure/B5865886.png)


![methyl 3-[(4-bromophenyl)sulfonyl]acrylate](/img/structure/B5865931.png)
![methyl 2-methyl-5-oxo-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5865942.png)
![N-({1-[2-(3-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5865944.png)